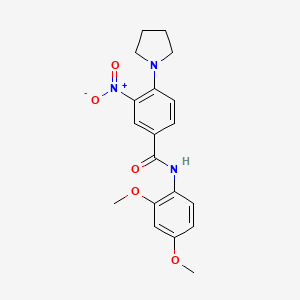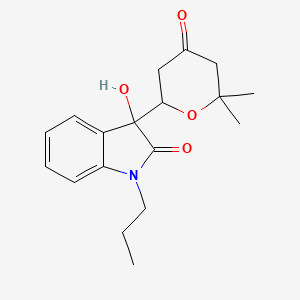![molecular formula C23H31ClN2O3S B4083751 N-[1-(1-adamantyl)ethyl]-1-(4-chlorophenyl)sulfonylpyrrolidine-2-carboxamide](/img/structure/B4083751.png)
N-[1-(1-adamantyl)ethyl]-1-(4-chlorophenyl)sulfonylpyrrolidine-2-carboxamide
Overview
Description
N-[1-(1-adamantyl)ethyl]-1-(4-chlorophenyl)sulfonylpyrrolidine-2-carboxamide is a complex organic compound that features a pyrrolidine ring, an adamantyl group, and a chlorophenyl sulfonyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1-adamantyl)ethyl]-1-(4-chlorophenyl)sulfonylpyrrolidine-2-carboxamide typically involves multiple steps, starting with the preparation of the pyrrolidine ring. The adamantyl group is introduced through a Friedel-Crafts alkylation reaction, while the chlorophenyl sulfonyl group is added via sulfonylation. The final step involves the coupling of these intermediates under controlled conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the desired specifications.
Chemical Reactions Analysis
Types of Reactions
N-[1-(1-adamantyl)ethyl]-1-(4-chlorophenyl)sulfonylpyrrolidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides. Substitution reactions can result in the replacement of the chlorine atom with various nucleophiles.
Scientific Research Applications
N-[1-(1-adamantyl)ethyl]-1-(4-chlorophenyl)sulfonylpyrrolidine-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of N-[1-(1-adamantyl)ethyl]-1-(4-chlorophenyl)sulfonylpyrrolidine-2-carboxamide involves its interaction with specific molecular targets. The adamantyl group provides steric bulk, which can influence the compound’s binding affinity to proteins or enzymes. The sulfonyl group can participate in hydrogen bonding and electrostatic interactions, while the pyrrolidine ring contributes to the overall three-dimensional structure, affecting the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
N-[2-(1-adamantyl)ethyl]-1-adamantanecarboxamide: Another adamantane derivative with applications in medicinal chemistry and material science.
N-(1-adamantyl)-1-pentyl-1H-indole-3-carboxamide: A synthetic cannabinoid with distinct biological activities.
Uniqueness
N-[1-(1-adamantyl)ethyl]-1-(4-chlorophenyl)sulfonylpyrrolidine-2-carboxamide is unique due to its combination of an adamantyl group, a chlorophenyl sulfonyl moiety, and a pyrrolidine ring. This combination imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable molecule for research and development.
Properties
IUPAC Name |
N-[1-(1-adamantyl)ethyl]-1-(4-chlorophenyl)sulfonylpyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31ClN2O3S/c1-15(23-12-16-9-17(13-23)11-18(10-16)14-23)25-22(27)21-3-2-8-26(21)30(28,29)20-6-4-19(24)5-7-20/h4-7,15-18,21H,2-3,8-14H2,1H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVNBQPDADNTIKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C12CC3CC(C1)CC(C3)C2)NC(=O)C4CCCN4S(=O)(=O)C5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-Bromophenyl)-1-thiophen-2-yl-2-azaspiro[3.4]octan-3-one](/img/structure/B4083671.png)
![2-METHYL-4-[4-(4-METHYLPIPERIDIN-1-YL)-3-NITROPHENYL]-1,2-DIHYDROPHTHALAZIN-1-ONE](/img/structure/B4083679.png)
![2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(4-methoxybenzyl)acetamide](/img/structure/B4083685.png)
![N-(3-isopropoxypropyl)-5-[(6-quinolinyloxy)methyl]-3-isoxazolecarboxamide](/img/structure/B4083688.png)
![4-[4-(4-BENZYLPIPERAZIN-1-YL)-3-NITROPHENYL]-2-METHYL-1,2-DIHYDROPHTHALAZIN-1-ONE](/img/structure/B4083696.png)
![3-methyl-N-[4-phenyl-3-(1-pyrrolidinylcarbonyl)-2-thienyl]butanamide](/img/structure/B4083706.png)
![7-(DIFLUOROMETHYL)-5-PHENYL-N~3~-(TETRAHYDRO-2-FURANYLMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE](/img/structure/B4083713.png)
![5-(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)-1H-pyrimidine-2,4-dione](/img/structure/B4083720.png)
![1-(4-Bromophenyl)-2-phenyl-2-azaspiro[3.4]octan-3-one](/img/structure/B4083722.png)
![N-(3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-3-hydroxybenzamide](/img/structure/B4083726.png)

![Methyl 4-[[1-(4-methoxyphenyl)-3-oxo-3-phenylpropyl]amino]benzoate;hydrochloride](/img/structure/B4083757.png)
![N-[4-(6-amino-5-cyano-3-propyl-2,4-dihydropyrano[2,3-c]pyrazol-4-yl)phenyl]acetamide](/img/structure/B4083763.png)

